Methyl 2-((3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)acetate is a complex organic compound characterized by its unique structure, which includes a cyano group, a furan ring, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and nitriles.
Introduction of the Furan Ring: The furan ring is often introduced via a cyclization reaction, where a suitable diene reacts with an electrophile.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is usually added through a nucleophilic substitution reaction using reagents like trifluoromethyl iodide.
Thioester Formation: The final step involves the formation of the thioester linkage, which can be achieved by reacting the intermediate with methyl thioacetate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the cyano group, converting it into an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 2-((3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)acetate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity is of interest in drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the materials science industry, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the design of polymers and other materials with tailored functionalities.
Mechanism of Action
The mechanism by which Methyl 2-((3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)acetate exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group and trifluoromethyl group can enhance binding affinity to biological targets, while the furan ring may facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)acetate: Lacks the furan ring, which may reduce its versatility in chemical reactions.
Methyl 2-((3-cyano-6-(furan-2-yl)pyridin-2-yl)thio)acetate: Lacks the trifluoromethyl group, potentially affecting its biological activity and stability.
Methyl 2-((3-cyano-6-(furan-2-yl)-4-methylpyridin-2-yl)thio)acetate: Substitutes the trifluoromethyl group with a methyl group, which may alter its chemical and biological properties.
Uniqueness
Methyl 2-((3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)acetate is unique due to the combination of its functional groups. The presence of both a cyano group and a trifluoromethyl group on the pyridine ring, along with a furan ring, provides a distinctive set of chemical properties that can be exploited in various applications.
This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications
Properties
IUPAC Name |
methyl 2-[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O3S/c1-21-12(20)7-23-13-8(6-18)9(14(15,16)17)5-10(19-13)11-3-2-4-22-11/h2-5H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCFORFMXYNDCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C(=CC(=N1)C2=CC=CO2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.